N-([2,4'-bipyridin]-4-ylmethyl)isonicotinamide
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Overview
Description
Mechanism of Action
Target of Action
It is known that isonicotinamide, a component of the compound, plays a significant role in the prevention and/or cure of blacktongue and pellagra .
Mode of Action
It can be inferred that the compound interacts with its targets through hydrogen bonding .
Biochemical Pathways
It is known that pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .
Pharmacokinetics
It is known that isonicotinamide is soluble in water (191 g/l), and is also soluble in ethanol, dmso, methanol, chloroform, chloroform/methanol mixtures, and dioxane (10 mg/l) . This suggests that the compound may have good bioavailability.
Result of Action
It is known that pharmacological inhibition of srpks, which is achieved by certain isonicotinamide-based compounds, can trigger early and late events of apoptosis .
Action Environment
The action environment of N-([2,4’-bipyridin]-4-ylmethyl)isonicotinamide is influenced by various environmental factors. For instance, specific solvents lead to specific polymorphic forms of isonicotinamide. The hydrogen bonding in solution kinetically drives the nucleation towards a specific form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)isonicotinamide typically involves the reaction of isonicotinamide with a bipyridine derivative. One common method involves the use of a coupling reaction between isonicotinamide and a bipyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of N-([2,4’-bipyridin]-4-ylmethyl)isonicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)isonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyridine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted bipyridine derivatives.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)isonicotinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: In biological research, the compound can be used as a probe to study interactions with biomolecules such as proteins and nucleic acids. It may also have potential as a therapeutic agent.
Medicine: The compound’s interactions with biological targets make it a candidate for drug development and medicinal chemistry research.
Industry: In the materials science industry, the compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or luminescence.
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: A simpler compound with a single pyridine ring and an amide group.
Bipyridine: A compound with two pyridine rings linked together, without the isonicotinamide group.
Nicotinamide: An isomer of isonicotinamide with the carboxamide group in a different position.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)isonicotinamide is unique due to the presence of both the bipyridine and isonicotinamide moieties in its structure This combination allows it to exhibit properties and interactions that are distinct from those of its individual components
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(15-4-8-19-9-5-15)21-12-13-1-10-20-16(11-13)14-2-6-18-7-3-14/h1-11H,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUDMDLNFZACDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=C2)CNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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